Diethoxy(methyl)(3,3,3-trifluoropropyl)silane
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Overview
Description
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C9H19F3O2Si. It is a colorless to yellowish liquid that is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy(methyl)(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropylmethyldimethoxysilane with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure purity and yield. The process includes distillation and purification steps to remove any impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Requires acidic or basic catalysts to promote the reaction.
Substitution: Involves nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes depending on the nucleophile used.
Scientific Research Applications
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is utilized in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of diethoxy(methyl)(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The compound’s silicon atom can form stable siloxane bonds, which contribute to its effectiveness in surface modification and polymerization reactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it suitable for applications requiring water repellency .
Comparison with Similar Compounds
Similar Compounds
- Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
Uniqueness
Diethoxy(methyl)(3,3,3-trifluoropropyl)silane is unique due to its specific combination of ethoxy groups and a trifluoropropyl group. This combination provides a balance of reactivity and hydrophobicity, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and specific reactivity patterns .
Properties
IUPAC Name |
diethoxy-methyl-(3,3,3-trifluoropropyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O2Si/c1-4-12-14(3,13-5-2)7-6-8(9,10)11/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNTADJZPKUAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCC(F)(F)F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554180 |
Source
|
Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118162-95-1 |
Source
|
Record name | Diethoxy(methyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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